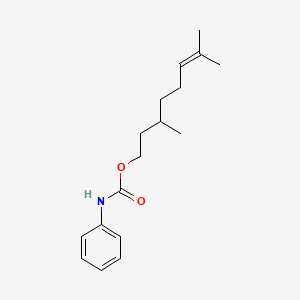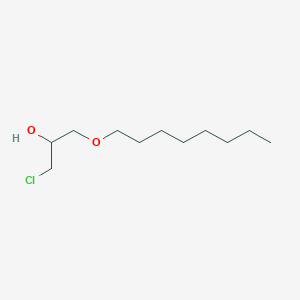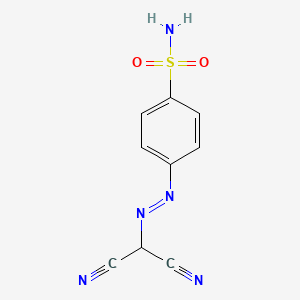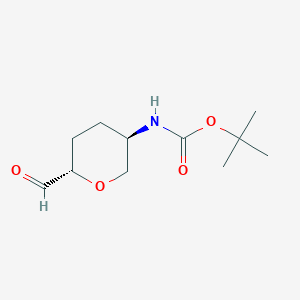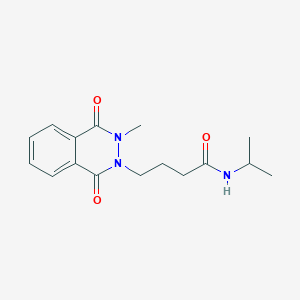
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone core and a butanamide side chain.
Méthodes De Préparation
The synthesis of 4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide involves multiple steps, starting with the preparation of the phthalazinone core. The synthetic route typically includes the following steps:
Formation of the Phthalazinone Core: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide.
Formation of the Butanamide Side Chain: The butanamide side chain is introduced through an amide coupling reaction using butanoyl chloride and isopropylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide can be compared with other similar compounds, such as:
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid: This compound shares the phthalazinone core but has a different side chain.
Beta-agonists: These compounds have similar structural features and are used in pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
64377-91-9 |
|---|---|
Formule moléculaire |
C16H21N3O3 |
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)17-14(20)9-6-10-19-16(22)13-8-5-4-7-12(13)15(21)18(19)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,17,20) |
Clé InChI |
JHJIDPLTDPUOLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2C(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
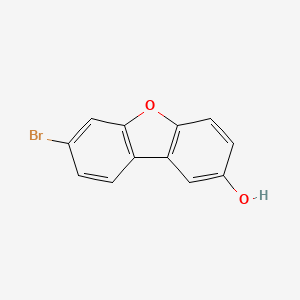
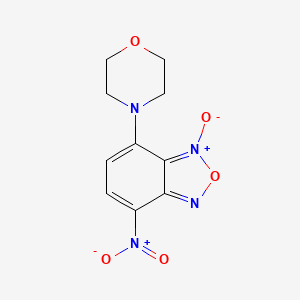
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
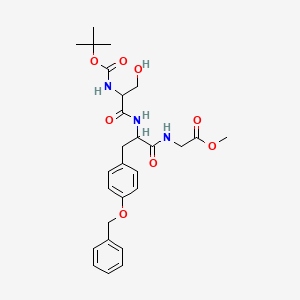
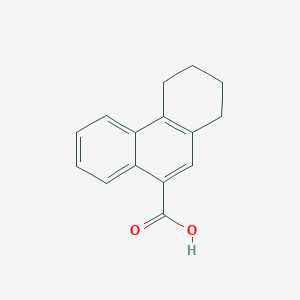
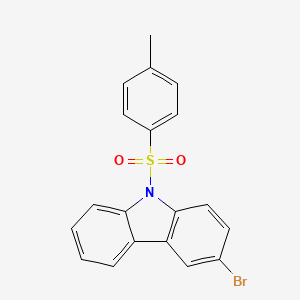
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
